RM-133 is an aminosteroid derivative that has garnered attention for its potential as a pro-apoptotic agent in cancer therapy. It has shown efficacy against various cancer cell lines, particularly in preclinical models. This compound represents a novel class of anticancer agents that leverage the unique properties of aminosteroids to induce apoptosis in malignant cells.
RM-133 was developed through a systematic approach to synthesize aminosteroid derivatives, with a focus on enhancing their anticancer properties. The compound is classified as an aminosteroid, which is a category of compounds that combine steroid structures with amino functionalities. This classification is significant as it influences the compound's biological activity and mechanism of action.
The synthesis of RM-133 employs a liquid-phase chemical synthesis method, which allows for the production of sufficient quantities for preclinical testing. The process consists of a six-step synthesis that has been optimized to yield gram-scale quantities of RM-133. Key steps include:
The efficiency of this synthesis route allows for rapid development and testing of RM-133 analogs, facilitating further research into its anticancer properties .
The molecular structure of RM-133 features a steroid nucleus with specific modifications that enhance its biological activity. The compound's structure can be represented as follows:
NMR analysis has revealed the presence of multiple conformers, indicating flexibility in the molecular structure which may contribute to its interaction with cellular targets .
RM-133 undergoes several chemical reactions that are crucial for its biological activity:
Research indicates that RM-133 can be converted into various analogs through simple chemical modifications, enhancing its therapeutic potential .
The mechanism by which RM-133 exerts its anticancer effects involves:
This mechanism is particularly relevant for targeting resistant cancer types, making RM-133 a promising candidate for further development.
RM-133 exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate formulation and delivery methods for clinical applications .
RM-133 is primarily investigated for its applications in cancer therapy. Its potential uses include:
The ongoing research into RM-133 highlights its significance in developing novel therapeutic strategies against cancer .
RM-133 (CAS# 1228036-74-5) is a synthetic aminosteroid derivative with the chemical name (4-((2S,3S,5S,8R,9S,10S,13S,14S,17R)-17-Ethynyl-3,17-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-2-yl)piperazin-1-yl)((S)-1-(quinoline-2-carbonyl)pyrrolidin-2-yl)methanone. Its molecular formula is C₄₀H₅₂N₄O₄, with a molecular weight of 652.88 g/mol and elemental composition of C (73.59%), H (8.03%), N (8.58%), and O (9.80%) [1]. The compound features a steroidal backbone modified at the C2 position with a piperazinyl-quinoline carboxamide side chain—a structural motif critical for its pro-apoptotic activity. RM-133 appears as a solid powder with >98% purity, is soluble in DMSO, and stable for >3 years when stored at -20°C [1]. This places it within a broader class of steroidal anticancer agents where strategic modifications enhance target specificity and metabolic stability compared to endogenous hormones [6].
Steroid scaffolds have long served as platforms for anticancer drug design due to their inherent biodynamics and capacity for receptor-targeted modifications. Early successes include exemestane (aromatase inhibitor) and fulvestrant (estrogen receptor degrader), which demonstrated the therapeutic value of steroidal pharmacophores in oncology [6]. Aminosteroids emerged as a distinct subclass when structure-activity relationship (SAR) studies revealed that introducing nitrogen-containing heterocycles at key positions (e.g., C2 or C17) enhanced cytotoxicity. RM-133 was developed through systematic optimization of 2β-(N-substituted piperazino)-5α-androstane-3α,17β-diol derivatives, where the quinoline-terminal amide group significantly improved potency across leukemia, breast, and prostate cancer models [1] [8]. Unlike early steroid-alkylating agent conjugates, RM-133 lacks DNA-damaging moieties, instead leveraging selective stress induction in malignant cells [6] [10].
RM-133 addresses a critical need for agents overcoming drug resistance in aggressive carcinomas. Its design capitalizes on two key advantages:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7